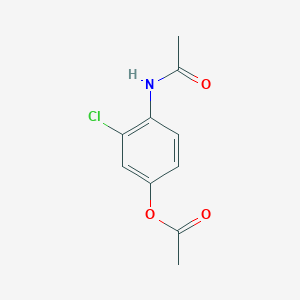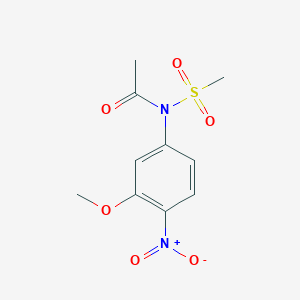
4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-one is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields of science. This compound is characterized by a pyridinone core with a cyclopentylidenehydrazinyl substituent, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-one typically involves the reaction of 6-methyl-2-pyridone with cyclopentanone hydrazone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Industrial production would also focus on ensuring the purity and consistency of the final product through rigorous quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridinone core.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted pyridinone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as N-acetyltransferase 10 (NAT10), which plays a role in stabilizing microtubules and maintaining nuclear shape. By inhibiting NAT10, the compound can correct defects in nuclear architecture and reduce DNA damage, making it a potential candidate for treating diseases associated with nuclear abnormalities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-cyclopentylidenehydrazinyl-4-methylpyridin-2-one
- 4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-thione
- 4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-amine
Uniqueness
4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit NAT10 and correct nuclear defects sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
61191-25-1 |
|---|---|
Molekularformel |
C11H15N3O |
Molekulargewicht |
205.26 g/mol |
IUPAC-Name |
4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H15N3O/c1-8-6-10(7-11(15)12-8)14-13-9-4-2-3-5-9/h6-7H,2-5H2,1H3,(H2,12,14,15) |
InChI-Schlüssel |
GINGMYCEGOHIJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=O)N1)NN=C2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione](/img/structure/B14602337.png)






![3,6-Diphenyl-4-(pyridin-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602387.png)




